3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3BrF6O2 and a molecular weight of 335.02 g/mol . This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzaldehyde core. It is primarily used in research and development within the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing specialized reagents and catalysts.
Chemical Reactions Analysis
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde include:
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde
- 3-Bromo-4-(trifluoromethoxy)phenol
- 3-Bromo-4-(trifluoromethoxy)aniline
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C9H3BrF6O2 |
---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H |
InChI Key |
WRLXXNOKLCWFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O |
Origin of Product |
United States |
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